6-Amino-2-methylisoindolin-1-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines, has been improved through the use of aluminum hydride reduction of cyano derivatives . This method could potentially be applied to the synthesis of 6-amino-2-methylisoindolin-1-one. Additionally, an improved synthesis route for 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline has been reported, which involves the elucidation of stereochemistry for diastereoisomers . This suggests that similar strategies could be employed for synthesizing 6-amino-2-methylisoindolin-1-one and understanding its stereochemical properties.
Molecular Structure Analysis
The molecular structure of 6-amino-2-methylisoindolin-1-one and its related compounds can be elucidated using a combination of chemical evidence and spectral data . The stereochemistry of diastereoisomers is particularly important in determining the biological activity of these compounds. The research indicates that the structure of these molecules can be determined through the conversion of amines to their corresponding alcohols and subsequent oxidation to ketones.
Chemical Reactions Analysis
The chemical reactions involving 6-amino-2-methylisoindolin-1-one and its derivatives include the reduction of phthalazin-1-(2H)-ones to 3,4-dihydrocompounds and their rearrangement with hydrazine hydrate or hydrochloric acid . Additionally, the synthesis of 6-nitro and 6-amino derivatives has been accomplished through hydrolysis and hydrogenolysis of benzylidenamino precursors . These reactions are crucial for the modification and functionalization of the isoindolinone core.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-amino-2-methylisoindolin-1-one are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the pKa measurement and NMR data of aminomethyl-THIQs indicate that these compounds are substantially monoprotonated at physiological pH . This information is valuable for predicting the behavior of 6-amino-2-methylisoindolin-1-one in biological systems and its potential interactions with biological targets.
Scientific Research Applications
Application
“6-Amino-2-methylisoindolin-1-one” is used in the synthesis of isoindolin-1-one derivatives via multicomponent reactions .
Method of Application
The process involves Ugi-type multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials. A facile and efficient one-pot procedure was suitable for all the MCRs under acidic conditions . This process provided access to four series of complex and potentially biologically active scaffolds .
Results
The use of this versatile synthetic approach represents a powerful and efficient route for the discovery of pharmacologically active molecular probes .
Pharmacology
Application
Indole derivatives, which include “6-Amino-2-methylisoindolin-1-one”, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Method of Application
The compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate, a derivative of “6-Amino-2-methylisoindolin-1-one”, showed inhibitory activity against influenza A .
Results
The compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Antiviral Activity
Application
“6-Amino-2-methylisoindolin-1-one” derivatives have been reported as antiviral agents .
Method of Application
6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and tested for their antiviral properties .
Results
One of the tested compounds, methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate, showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Anti-Inflammatory Activity
Application
Indole derivatives, including “6-Amino-2-methylisoindolin-1-one”, have been found to possess anti-inflammatory activities .
Results
Antimicrobial Activity
Application
Indole derivatives, including “6-Amino-2-methylisoindolin-1-one”, have been found to possess antimicrobial activities .
Results
Antitubercular Activity
Application
Indole derivatives, including “6-Amino-2-methylisoindolin-1-one”, have been found to possess antitubercular activities .
Safety And Hazards
The safety information for 6-Amino-2-methylisoindolin-1-one includes hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Future Directions
The future directions for the study of 6-Amino-2-methylisoindolin-1-one could involve further exploration of its synthesis methods, its potential applications, and its physical and chemical properties. The use of machine learning techniques in chemoinformatics analyses could also be a promising direction .
properties
IUPAC Name |
6-amino-2-methyl-3H-isoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYSDJOORITTLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500406 | |
Record name | 6-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-methylisoindolin-1-one | |
CAS RN |
69189-26-0 | |
Record name | 6-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-2,3-dihydro-2-methyl-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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